molecular formula C21H20ClFN2O3 B2981843 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896067-00-8

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2981843
CAS No.: 896067-00-8
M. Wt: 402.85
InChI Key: HYNMBITUTABAHU-ODLFYWEKSA-N
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Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20ClFN2O3 and its molecular weight is 402.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into compounds with similar structural frameworks often focuses on their synthesis and characterization. For example, the synthesis of novel derivatives, such as octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, showcases the importance of these compounds as intermediates for further chemical transformations. These compounds serve as models for more complex molecules like saframycins, which have notable biological activities (Saito et al., 1997).

Antimicrobial Activity

The antimicrobial activity of compounds containing halido-substituted hydrazone units highlights their potential in developing new antimicrobial agents. These studies suggest that the presence of fluorine atoms and other halides in the molecular structure can enhance antimicrobial properties, making these compounds candidates for further pharmaceutical development (He et al., 2018).

Cytotoxic and Anticancer Activity

Compounds featuring piperazine and similar heterocyclic frameworks have been synthesized and evaluated for their cytotoxic and anticancer properties. These studies provide insights into the structure-activity relationships, highlighting the potential of these compounds as leads for anticancer drug development. The modification of these structures could lead to compounds with enhanced selectivity and potency against cancer cells (Gul et al., 2019).

Enzyme Inhibition

Research into the enzyme inhibitory properties of structurally related compounds, particularly focusing on their interactions with enzymes like tyrosinase, reveals the potential for developing novel inhibitors. These compounds could serve as therapeutic agents in conditions where enzyme modulation is beneficial, showcasing the diverse applications of these molecular frameworks in medicine and pharmacology (Yu et al., 2015).

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O3/c1-24-7-9-25(10-8-24)12-15-18(26)6-5-13-20(27)19(28-21(13)15)11-14-16(22)3-2-4-17(14)23/h2-6,11,26H,7-10,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNMBITUTABAHU-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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